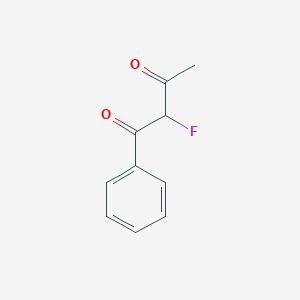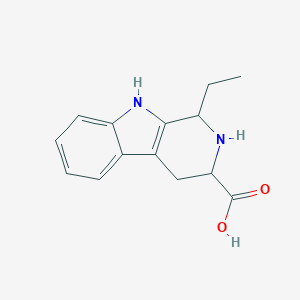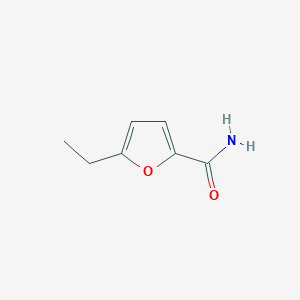
2-Fluoro-1-phenylbutane-1,3-dione
Vue d'ensemble
Description
2-Fluoro-1-phenylbutane-1,3-dione, also known as Fluorobutyrophenone (FBP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FBP is a highly reactive molecule that can be synthesized using different methods.
Applications De Recherche Scientifique
Colorant Chemistry : A study by Maharramov et al. (2010) found that the colorant 3-(4-fluorophenylhydrazone)pentane-2,4-dione has a stable hydrazone structure and high reactivity, exhibiting the same structure in both DMSO solution and the solid state (Maharramov et al., 2010).
Catalysis : Copper(II) complexes of related β-diketones, including 2-methyl-1-phenylbutane-1,3-dione, have been shown to effectively catalyze C-alkylation reactions, as reported by Lloris et al. (1990) (Lloris et al., 1990).
Fluorination of Organic Molecules : Research by Stavber and Zupan (1983) demonstrated that CsSO4F can efficiently produce high-yielding fluoro derivatives from organic molecules with heteroatoms, such as pentane-2,4-dione and 1,3-dimethyluracil (Stavber & Zupan, 1983).
Polymer Photostabilization : Wu et al. (1991) discovered that β-dicarbonyl compounds with fluoro groups can effectively photostabilize polyisoprene degradation in solutions containing alcohols, which could have applications in protecting cosmetics against photoaging (Wu et al., 1991).
Anticancer Research : Fadda et al. (2012) synthesized new arylazothiophene and arylazopyrazole derivatives with potential as antitumor agents, highlighting the role of these compounds in medicinal chemistry (Fadda et al., 2012).
Crystallography and Ligand Chemistry : Perdih (2014) noted that fluorine atoms in benzoylacetonate ligands influence crystal packing in metal complexes, affecting their properties and potential applications (Perdih, 2014).
Propriétés
IUPAC Name |
2-fluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOVWUPSFARMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551095 | |
| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-phenylbutane-1,3-dione | |
CAS RN |
109801-25-4 | |
| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)






